Cas no 683248-84-2 (2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide)

2-(4-Hydroxyphenyl)imino-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene scaffold substituted with a hydroxyphenylimino group and a carboxamide functionality. This structure imparts unique photophysical and chemical properties, making it of interest in materials science and pharmaceutical research. The hydroxyphenyl moiety enhances solubility and potential for hydrogen bonding, while the conjugated chromene system contributes to its optical characteristics, such as fluorescence or absorption in specific wavelengths. The carboxamide group offers further derivatization opportunities, expanding its utility in molecular design. Its structural features suggest potential applications in sensors, dyes, or bioactive molecule development, though rigorous evaluation is required for specific use cases.
2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide structure
683248-84-2 structure
Product name:2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide
CAS No:683248-84-2
MF:C16H12N2O3
Molecular Weight:280.27808380127
CID:5901114
PubChem ID:5166956

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide
    • 2H-1-Benzopyran-3-carboxamide, 2-[(4-hydroxyphenyl)imino]-
    • 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide
    • AB00685636-01
    • 2-(4-hydroxyphenyl)iminochromene-3-carboxamide
    • AKOS001268817
    • AKOS024602968
    • Oprea1_839551
    • SR-01000110732-1
    • 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
    • 683248-84-2
    • F1107-0163
    • Z57704524
    • SR-01000110732
    • Oprea1_275543
    • インチ: 1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20)
    • InChIKey: LNURTQKCSXJLMO-UHFFFAOYSA-N
    • SMILES: C1(=NC2=CC=C(O)C=C2)OC2=CC=CC=C2C=C1C(N)=O

計算された属性

  • 精确分子量: 280.08479225g/mol
  • 同位素质量: 280.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 464
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • XLogP3: 2.5

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1107-0163-2μmol
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1107-0163-20μmol
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1107-0163-5μmol
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1107-0163-20mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1107-0163-5mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1107-0163-2mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1107-0163-4mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1107-0163-1mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1107-0163-15mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1107-0163-3mg
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
683248-84-2 90%+
3mg
$63.0 2023-05-17

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide 関連文献

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamideに関する追加情報

Introduction to 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide (CAS No. 683248-84-2) and Its Emerging Applications in Chemical Biology

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 683248-84-2, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to the chromene class, which is well-documented for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of both hydroxyl and imino functional groups in its molecular framework enhances its potential for further derivatization and interaction with biological targets, making it a promising candidate for drug discovery and therapeutic development.

The chromene scaffold, characterized by a benzopyran structure, has been extensively studied for its role in modulating various cellular processes. Specifically, the 4-hydroxyphenyl moiety contributes to the compound's ability to engage with hydrophobic pockets of enzymes and receptors, while the imino group introduces a site for hydrogen bonding interactions. These features are particularly relevant in the context of developing small-molecule inhibitors targeting key pathways involved in diseases such as cancer and neurodegeneration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide with high precision. Studies suggest that this compound exhibits potent inhibitory activity against several enzymes implicated in tumor proliferation, including kinases and cyclases. The hydroxyl group at the para position of the phenyl ring has been identified as a critical residue for stabilizing interactions with these targets, while the carboxamide moiety at the 3-position enhances solubility and bioavailability.

In vitro experiments have demonstrated that 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide can selectively inhibit the activity of mutant forms of proteins associated with drug-resistant cancers. This selectivity is attributed to its ability to adopt multiple conformations that fit snugly into the active sites of these enzymes without affecting their wild-type counterparts. Such findings highlight the compound's potential as a lead molecule for developing next-generation anticancer agents.

The compound's antioxidant properties have also been explored in detail. The chromene ring acts as a scavenger for reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This mechanism is particularly relevant in conditions such as Alzheimer's disease and age-related macular degeneration, where oxidative stress plays a significant role in disease progression. Preliminary studies indicate that 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide can cross the blood-brain barrier, suggesting its potential as a therapeutic agent for neuroprotective applications.

Furthermore, the structural versatility of 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide allows for facile modifications that can enhance its pharmacological profile. For instance, introducing additional functional groups at strategic positions within the molecule can improve binding affinity or modulate metabolic stability. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how subtle changes in chemical structure influence biological activity.

The synthesis of 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide has been optimized using multi-step organic reactions involving condensation, cyclization, and functional group transformations. Advances in synthetic methodologies have enabled high-yield production of this compound under mild conditions, making it more accessible for further research and development. The scalability of its synthesis is crucial for transitioning from academic research to industrial applications, where large quantities of high-purity material are required.

Preclinical studies have begun to evaluate the safety and efficacy of 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide in animal models. Initial results are promising, showing minimal toxicity at therapeutic doses while demonstrating significant therapeutic effects in models of cancer and inflammation. These findings support further investigation into its potential as a clinical candidate.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel derivatives of 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide with enhanced properties. By leveraging large datasets on biological activities and chemical structures, researchers can predict which modifications will yield compounds with improved efficacy or reduced side effects. This approach aligns with the broader trend toward personalized medicine, where compounds are tailored to individual patient needs based on genetic or molecular profiles.

The future direction of research on 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide includes exploring its role in modulating immune responses and inflammation. Chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease are major health challenges worldwide, and this compound may offer a novel therapeutic approach by targeting key inflammatory pathways without compromising immune function.

In conclusion, 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide (CAS No. 683248-84-2) represents a structurally fascinating molecule with significant potential in chemical biology and medicine. Its unique pharmacophoric features make it an attractive candidate for developing innovative treatments against cancer, neurodegenerative diseases, and inflammatory disorders. Continued research efforts will further elucidate its mechanisms of action and optimize its pharmacological properties for clinical translation.

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